REACTION_SMILES
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[CH3:17][CH2:18][O:19][C:20](=[O:21])[CH3:22].[CH3:23][OH:24].[N+:1]([O-:2])(=[O:3])[c:4]1[c:5]([C:13](=[O:14])[O:15][CH3:16])[cH:6][c:7]2[c:8]([cH:12]1)[O:9][CH2:10][O:11]2>>[NH2:1][c:4]1[c:5]([C:13](=[O:14])[O:15][CH3:16])[cH:6][c:7]2[c:8]([cH:12]1)[O:9][CH2:10][O:11]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc2c(cc1[N+](=O)[O-])OCO2
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Name
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Type
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product
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Smiles
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COC(=O)c1cc2c(cc1N)OCO2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |